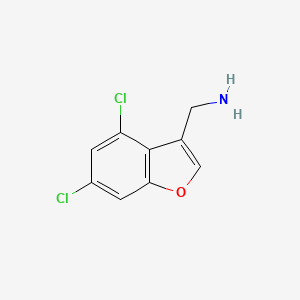![molecular formula C18H14N4O B12944377 Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]- CAS No. 824395-29-1](/img/structure/B12944377.png)
Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Méthodes De Préparation
The synthesis of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(1H-imidazol-2-yl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole ring. This intermediate is then further reacted with acetyl chloride in the presence of a base to introduce the ethanone group . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Analyse Des Réactions Chimiques
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.
Applications De Recherche Scientifique
1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone involves its ability to bind to specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone include:
1-(1H-Imidazol-2-yl)ethanone: A simpler structure with only one imidazole ring, used in similar applications but with different reactivity and binding properties.
2-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring and a phenol group, used in the study of enzyme inhibition and receptor binding.
4-(1H-Imidazol-1-yl)phenol: Another similar compound with applications in biological research and material science.
The uniqueness of 1-(2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-yl)ethanone lies in its combined imidazole and benzimidazole rings, which provide a versatile platform for various chemical reactions and interactions with biological targets.
Propriétés
Numéro CAS |
824395-29-1 |
|---|---|
Formule moléculaire |
C18H14N4O |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
1-[2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11(23)12-6-7-15-16(10-12)22-18(21-15)14-5-3-2-4-13(14)17-19-8-9-20-17/h2-10H,1H3,(H,19,20)(H,21,22) |
Clé InChI |
XMTPHFNKHBWIGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)

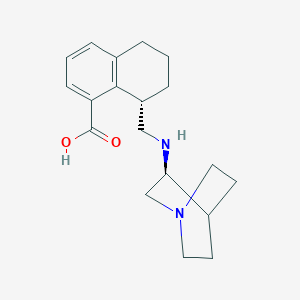
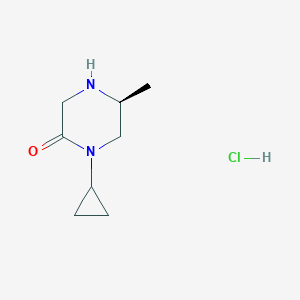
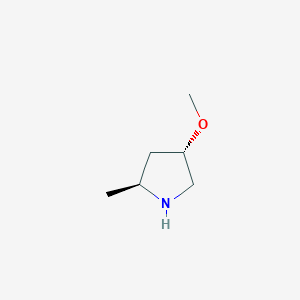

![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
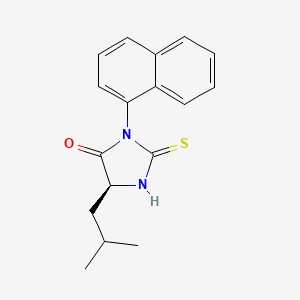
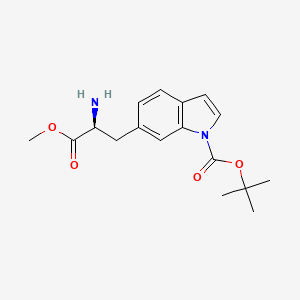
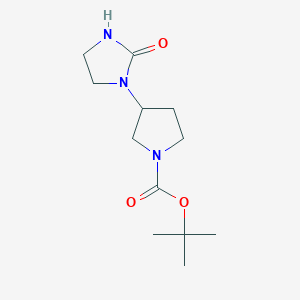
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
